molecular formula C10H12O2 B1265824 4-Propoxybenzaldehyde CAS No. 5736-85-6

4-Propoxybenzaldehyde

Cat. No. B1265824
CAS RN: 5736-85-6
M. Wt: 164.2 g/mol
InChI Key: FGXZWMCBNMMYPL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Propoxybenzaldehyde and its derivatives often involves nucleophilic substitution reactions, where the fluorine atom in a fluorobenzaldehyde compound can be substituted with amines under specific conditions, including convection heating and microwave irradiation (Nurkenov et al., 2013). Another example includes the transformation of pentafluorobenzaldehyde into various aryloxy tetrafluorobenzaldehydes via nucleophilic substitution in the presence of inorganic fluorides, showcasing the chemical's adaptability in reaction conditions and the introduction of diverse substituents (Gryko et al., 2008).

Molecular Structure Analysis

Investigations into the molecular structure of 4-Propoxybenzaldehyde and related compounds often employ density functional theory (DFT) to optimize geometry and predict vibrational frequencies, NMR chemical shifts, and electronic properties. For instance, studies have detailed the optimized structure and electronic properties of 4-methoxybenzaldehyde, a similar compound, indicating the importance of C-H⋯O intermolecular interactions and π⋯π interactions in stabilizing the crystal structure (Ghalla et al., 2018).

Chemical Reactions and Properties

4-Propoxybenzaldehyde participates in a variety of chemical reactions, including aldol condensations, cyclization, and oxidation processes. For example, methylbenzaldehydes can be produced from ethanol through sequential aldol condensations, showcasing the compound's utility in synthesizing valuable chemical precursors (Moteki et al., 2016). Additionally, the electro-methoxylation of hydroxybenzaldehydes in methanol highlights the compound's reactivity and potential for forming methoxyquinones, essential in various organic synthesis pathways (Nematollahi & Golabi, 2000).

Physical Properties Analysis

The solubility and solution thermodynamics of 4-hydroxybenzaldehyde in various organic solvents have been studied to understand better the physical properties of similar compounds, including 4-Propoxybenzaldehyde. Such studies are crucial for the purification process and optimization conditions for further chemical transformations (Wang, Xu, & Xu, 2017).

Chemical Properties Analysis

4-Propoxybenzaldehyde exhibits diverse chemical behavior, participating in redox-neutral annulations, N-alkylation, and cyclization reactions. These reactions highlight its utility in synthesizing complex molecular structures, such as indole-fused benzodiazepines, showcasing the compound's applicability in medicinal chemistry and drug synthesis (Paul et al., 2020).

Scientific Research Applications

Solubility and Solution Thermodynamics

4-Hydroxybenzaldehyde, a closely related compound to 4-Propoxybenzaldehyde, has been studied for its solubility and solution thermodynamics in various organic solvents. This research is important for understanding the purification processes and optimization conditions for its derivatives, potentially including 4-Propoxybenzaldehyde (Wang, Xu, & Xu, 2017).

Intermolecular Interactions and Molecular Docking

Studies on 4-methoxybenzaldehyde, which shares structural similarities with 4-Propoxybenzaldehyde, reveal insights into its structural and electronic properties, intermolecular interactions, and its inhibitory activity on enzymes like Tyrosinase. Such research can provide a foundational understanding for the applications of 4-Propoxybenzaldehyde in biochemical contexts (Ghalla, Issaoui, Bardak, & Atac, 2018).

Synthetic Applications in Solid Phase Organic Synthesis

Electron-rich benzaldehyde derivatives, including those similar to 4-Propoxybenzaldehyde, have been explored as linkers for solid phase organic synthesis. This application is significant for developing new synthetic methodologies and for producing a variety of compounds (Swayze, 1997).

Electrochemical Characterization and Applications

Research involving derivatives of benzaldehydes, including those structurally related to 4-Propoxybenzaldehyde, has been conducted in the context of electrochemical characterization. These studies are crucial for developing new materials with potential applications in sensors, catalysis, and energy storage (Garcia, Pauli, & Ortiz, 2001).

Nonlinear Optical Properties and Binding Activities

The nonlinear optical properties and binding activities of benzaldehyde derivatives provide insights into the potential of 4-Propoxybenzaldehyde in photonic and electronic applications. Such studies can inform the design of materials with specific optical properties (Anbu, Vijayalakshmi, Karthick, Tandon, & Narayana, 2017).

Safety And Hazards

4-Propoxybenzaldehyde is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 31. It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection5.


Future Directions

properties

IUPAC Name

4-propoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-2-7-12-10-5-3-9(8-11)4-6-10/h3-6,8H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGXZWMCBNMMYPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0063991
Record name Benzaldehyde, 4-propoxy-
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Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Propoxybenzaldehyde

CAS RN

5736-85-6
Record name 4-Propoxybenzaldehyde
Source CAS Common Chemistry
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Record name 4-Propoxybenzaldehyde
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Record name 4-Propoxybenzaldehyde
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Record name 4-Propoxybenzaldehyde
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Record name Benzaldehyde, 4-propoxy-
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Record name Benzaldehyde, 4-propoxy-
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Record name 4-PROPOXYBENZALDEHYDE
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods

Procedure details

A mixture of 4-hydroxybenzaldehyde (0.5 g, 4.1 mmol), 1-bromopropane (0.3 ml) and K2CO3 (0.69 g, 5 mmol) in anhydrous DMF (5 ml) was stirred for 1 h at reflux. This was diluted to 100 ml with EtOAc and washed with H2O. The organic layer was separated, dried over MgSO4 and filtered. The filtrate was evaporated to dryness to give the title compound (0.55 g, 82.3%), as yellow oil 1H-NMR (CDCl3) 1.0 (tr, 3H, J=7.41 Hz); 1.7-2.0 (m, 2H); 3.95 (tr, 2H, J=6.57 Hz); 6.95 (d, 2H, J=8.73 Hz); 8.00 (d, 2H, J=8.76 Hz).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step One
Name
Quantity
0.69 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
82.3%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
84
Citations
N Hassan, HM Yusoff - Malaysian Journal of Analytical Sciences, 2019 - academia.edu
… The aim of the study is to synthesise two Schiff bases consisting of 4-propoxybenzaldehyde substituted with three carbon length of the alkane chain, followed by chemical …
Number of citations: 3 www.academia.edu
M Duffy, JF Gallagher, AJ Lough - Acta Crystallographica Section E …, 2004 - scripts.iucr.org
… The title compound was prepared by refluxing 4-propoxybenzaldehyde (1.58 g, 0.01 mmol) and (1R,2S)-(−)-ephedrine (1.65 g, 0.01 mmol) in 20 ml of acetonitrile for 4 h. On cooling, the …
Number of citations: 4 scripts.iucr.org
WC Chan, MP Ng, CW Ang, KS Sim, KW Tan - Inorganica Chimica Acta, 2023 - Elsevier
… In order to create a new Schiff base sensor R4P, rhodamine B hydrazide was directly combined with 4-propoxybenzaldehyde. The structure of this new sensor was completely revealed …
Number of citations: 0 www.sciencedirect.com
M Jiménez, S Chazarra, J Escribano… - Journal of Agricultural …, 2001 - ACS Publications
… Benzaldehyde, 4-ethylbenzaldehyde, 4-tert-butylbenzaldehyde, cuminaldehyde, anisaldehyde, 4-propoxybenzaldehyde, and 4-butoxybenzaldehyde were obtained from Aldrich (Madrid…
Number of citations: 221 pubs.acs.org
N Afsar, DR Jonathan, S Ramesh, S Manivannan… - researchgate.net
… (2E)-2-(4-propoxybenzylidene)-3,4-dihydro-1(2H)-naphthalene-1-one was synthesized by the Claisen-Schmidt reaction between a-Tetralone and 4-propoxybenzaldehyde in an …
Number of citations: 0 www.researchgate.net
QL Ma, YM Huang - Materials Science Forum, 2011 - Trans Tech Publ
… 4-propoxybenzaldehyde, 1,3-dicyclohexylcarbodiimide and dimethylaminopyridine were … In a 250ml bottom flask, m-phenylenediamine (0.012 mol) and 4-propoxybenzaldehyde (0.02 …
Number of citations: 5 www.scientific.net
G Sharma - pnrjournal.com
There is an essential need to develop novel antibacterial agents against new bacterial targets in order to avoid the problem of cross-resistance. Almost in every bacterium …
Number of citations: 3 pnrjournal.com
D Rocco, CE Housecroft, EC Constable - Molecules, 2019 - mdpi.com
… We repeated the reaction of 4-propoxybenzaldehyde with 3-acetylpyridine at a 1:2 molar ratio in ethanol with KOH but without the addition of NH 3 . This led to the formation of 6b (…
Number of citations: 17 www.mdpi.com
J Wiesner, K Kettler, H Jomaa, M Schlitzer - Bioorganic & medicinal …, 2002 - Elsevier
… 5-nitro group was reduced and the resulting amino function was acylated by 4-propoxycinnamic acid chloride which was prepared from commercially available 4-propoxybenzaldehyde …
Number of citations: 35 www.sciencedirect.com
ZU Levi, TD Tilley - Journal of the American Chemical Society, 2010 - ACS Publications
… Subsequent reaction of 11 under HWE conditions with 4-propoxybenzaldehyde furnished the necessary tribromotrialkene 12 in good yield (75%). Treatment of this bromoarene under …
Number of citations: 72 pubs.acs.org

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